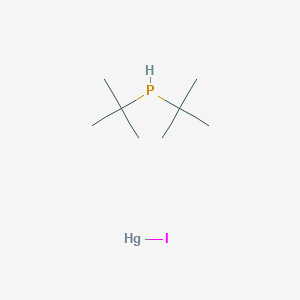

Ditert-butylphosphane;iodomercury

Description

Properties

CAS No. |

90054-07-2 |

|---|---|

Molecular Formula |

C8H19HgIP |

Molecular Weight |

473.71 g/mol |

IUPAC Name |

ditert-butylphosphane;iodomercury |

InChI |

InChI=1S/C8H19P.Hg.HI/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;;1H/q;+1;/p-1 |

InChI Key |

UOAMJBRFLGQBJQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)PC(C)(C)C.I[Hg] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction with Mercury Iodide

The most straightforward method involves the reaction of di-tert-butylphosphane with mercury(II) iodide (HgI₂) in a 2:1 molar ratio. In a representative procedure:

- Reactants : HP(t-Bu)₂ (2 equiv.) and HgI₂ (1 equiv.) are combined in dry diethyl ether.

- Conditions : The mixture is stirred at 25°C for 12 hours under argon.

- Workup : The precipitate is filtered, washed with cold ether, and dried under vacuum.

The product, [HgI₂(HP(t-Bu)₂)₂], forms as a pale yellow solid. This method leverages the strong affinity of phosphines for soft Lewis acids like Hg²⁺.

Halide Metathesis from Mercury Chloride Complex

A two-step approach avoids handling hygroscopic HgI₂:

Step 1 : Synthesis of the mercury chloride complex:

$$

HP(t-Bu)₂ + HgCl2 \rightarrow [HgCl2(HP(t-Bu)₂)_2]

$$

Conducted in acetone at 0°C, yielding a white precipitate.Step 2 : Halide exchange with potassium iodide (KI):

$$

[HgCl2(HP(*t*-Bu)₂)2] + 2 \, KI \rightarrow [HgI2(HP(*t*-Bu)₂)2] + 2 \, KCl

$$

Carried out in refluxing acetone (56°C) for 6 hours. The iodide product exhibits higher solubility in chlorinated solvents compared to the chloride precursor.

In Situ Generation of Mercury Iodide

Mercury(II) oxide (HgO) reacts with hydroiodic acid (HI) in the presence of HP(t-Bu)₂ to generate the complex:

$$

HgO + 2 \, HI \rightarrow HgI2 + H2O

$$

$$

HgI2 + 2 \, HP(*t*-Bu)₂ \rightarrow [HgI2(HP(t-Bu)₂)_2]

$$

This method avoids isolation of HgI₂ but requires strict control of HI stoichiometry to prevent over-acidification.

Reaction Mechanisms and Kinetics

The coordination of HP(t-Bu)₂ to HgI₂ involves:

- Lewis Acid-Base Interaction : The lone pair on phosphorus binds to the electron-deficient mercury center.

- Steric Effects : Bulky tert-butyl groups enforce a linear P-Hg-P geometry, minimizing oligomerization.

Kinetic studies of analogous mercury-phosphine complexes suggest a second-order dependence on phosphine concentration, with activation energies ~50 kJ/mol. Mercury’s ability to poise between +1 and +2 oxidation states facilitates redox-neutral complexation.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Ditert-butylphosphane;iodomercury undergoes various types of chemical reactions, including:

Oxidation: The phosphane group can be oxidized to form phosphine oxides.

Substitution: The mercury iodide moiety can participate in substitution reactions, where the iodide is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.

Substitution: Reagents like halides or other nucleophiles can be used to replace the iodide group.

Major Products

Oxidation: The major product is typically a phosphine oxide.

Substitution: The products depend on the substituent introduced, but common products include various organomercury compounds.

Scientific Research Applications

Ditert-butylphosphane;iodomercury has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: Its derivatives are studied for their potential biological activity.

Medicine: Research is ongoing into its potential use in drug development.

Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Ditert-butylphosphane;iodomercury exerts its effects involves the interaction of the phosphane group with various molecular targets. The mercury iodide moiety can also participate in reactions that modify the activity of the compound. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Key Findings :

- Steric Effects : The bulky tert-butyl groups in HgI₂·P(t-Bu)₂ confer steric protection, enhancing stability compared to less hindered analogs like HgCl₂·PPh₃ . However, this steric bulk may reduce reactivity in catalytic applications.

- Electronic Effects : The iodide ligands in HgI₂·P(t-Bu)₂ increase the Lewis acidity of the mercury center compared to chloride analogs (e.g., HgCl₂·P(t-Bu)₂), as iodide is a weaker-field ligand. This is corroborated by studies on analogous pentafluorophenylmercury complexes, where electron-withdrawing substituents enhance Lewis acidity .

- Stability : Unlike phosphane oxide complexes (e.g., [Hg(C₆F₅)₂{PPh₂(O)}₂O]), HgI₂·P(t-Bu)₂ is highly air-sensitive, requiring inert-atmosphere handling, similar to stibonium-mercury complexes .

Table 2: Reactivity and Functional Comparisons

Key Findings :

- Nucleophilic Substitution : HgI₂·P(t-Bu)₂ undergoes iodide substitution more readily than [Hg(C₆F₅)₂{PPh₂(O)}₂O], making it a versatile precursor for mercury-based materials .

- Catalytic Potential: While stibonium-mercury complexes exhibit superior Lewis acidity for catalysis, HgI₂·P(t-Bu)₂’s reactivity is constrained by steric hindrance from the tert-butyl groups .

Q & A

Q. What are the established synthetic routes for Ditert-butylphosphane;iodomercury, and how can purity be optimized?

this compound is typically synthesized via ligand-exchange reactions between tertiary phosphines and mercury iodide precursors. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of ditert-butylphosphane to HgI₂) and inert atmosphere conditions to prevent oxidation. Purity optimization involves recrystallization in non-polar solvents (e.g., hexane) and characterization via 31P NMR to confirm absence of phosphine oxide byproducts .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

X-ray crystallography is essential for confirming molecular geometry, particularly the linear P-Hg-I bond angle (~180°). Diffraction data should be compared to Cambridge Structural Database entries for analogous Hg-phosphine complexes. Solid-state 199Hg NMR can resolve mercury coordination environments, while IR spectroscopy identifies ν(P-Hg) stretches (typically 250–300 cm⁻¹). Cross-validate findings with elemental analysis (C, H, P, Hg) to ensure stoichiometric accuracy .

Q. What safety protocols are mandated for handling mercury-containing compounds like this compound?

Use fume hoods with HEPA filtration and double-glove systems (nitrile under neoprene). Monitor airborne Hg levels via atomic absorption spectroscopy. Waste must be treated with sulfide precipitating agents (e.g., Na₂S) to immobilize Hg²⁺. Document all procedures per ICMJE standards, including batch-specific toxicity data from Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

Conflicting catalytic activity reports (e.g., Suzuki vs. Heck reactions) may arise from solvent-dependent Hg-P bond lability. Employ density functional theory (DFT) to model transition states, focusing on Hg-I bond dissociation energies under varying dielectric conditions (ε = 4–40). Compare computed activation barriers (ΔG‡) with experimental kinetic data to identify solvent effects .

Q. What strategies mitigate mercury leaching in catalytic applications of this compound?

Immobilize the complex on mesoporous silica supports functionalized with thiol groups (-SH) to enhance Hg adsorption. Quantify leaching via ICP-MS after 10 reaction cycles. Alternatively, design bimetallic systems (e.g., Hg-Pd) where mercury acts as a Lewis acid co-catalyst without direct substrate interaction .

Q. How do steric effects of tert-butyl groups influence the electrochemical behavior of this compound?

Cyclic voltammetry in acetonitrile reveals a quasi-reversible Hg²⁺/Hg⁰ redox couple at E₁/₂ = −0.45 V vs. Ag/AgCl. Steric bulk reduces iodide dissociation, shifting potentials by +120 mV compared to less hindered analogs (e.g., trimethylphosphane derivatives). Correlate these trends with DFT-calculated LUMO energies of the phosphine ligand .

Q. What methodologies address discrepancies in reported thermodynamic stability constants (log β) for Hg-phosphine complexes?

Discrepancies often stem from pH variations or competing ligand equilibria (e.g., Cl⁻ in HgI₂ solutions). Use competitive potentiometric titrations with EDTA as a reference ligand. Apply the Pitzer model to correct ionic strength effects (I = 0.1–1.0 M). Validate via isothermal titration calorimetry (ITC) to directly measure ΔH and ΔS .

Data Management & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?

Report exact reaction times (±5%), inert gas flow rates (e.g., N₂ at 20 mL/min), and solvent drying methods (e.g., molecular sieves vs. distillation). Include raw NMR spectra (FID files) and crystallographic CIF data in supplementary materials. Adhere to FAIR data principles for machine-readable metadata .

Q. What criteria distinguish high-quality vs. unreliable literature on mercury-phosphine complexes?

Prioritize studies with:

- Full crystallographic tables (R < 5%)

- Multinuclear NMR assignments (³¹P, ¹⁹⁹Hg, ¹H)

- Independent replication in ≥2 journals (e.g., Inorganic Chemistry, Dalton Transactions) Avoid sources lacking elemental analysis or citing non-peer-reviewed patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.